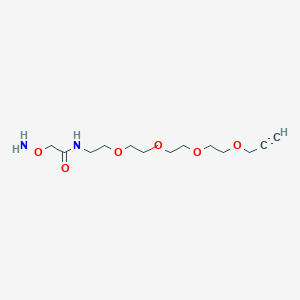

Aminooxy-amido-PEG4-propargyl

CAS No.:

Cat. No.: VC13673746

Molecular Formula: C13H24N2O6

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O6 |

|---|---|

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | 2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |

| Standard InChI | InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |

| Standard InChI Key | FHURZUINFBYFMV-UHFFFAOYSA-N |

| SMILES | C#CCOCCOCCOCCOCCNC(=O)CON |

| Canonical SMILES | C#CCOCCOCCOCCOCCNC(=O)CON |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Aminooxy-amido-PEG4-propargyl features a tripartite structure:

-

Aminooxy group: Enables oxime ligation with ketone or aldehyde functional groups, commonly found in modified antibodies .

-

PEG4 spacer: A tetraethylene glycol chain that enhances solubility and reduces steric hindrance during conjugation .

-

Propargyl terminus: Provides an alkyne group for CuAAC reactions with azide-containing molecules .

The compound's linear structure (C₁₃H₂₄N₂O₆) is optimized for biocompatibility, with the PEG4 moiety balancing hydrophilicity and molecular flexibility .

Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 304.34 g/mol | |

| Physical State | Viscous liquid | |

| Solubility | Soluble in DMSO, water | |

| Storage Conditions | 4°C (sealed, desiccated) | |

| CAS Registry Number | 2253965-03-4 |

The PEG4 spacer contributes to a hydrodynamic radius of approximately 2.5 nm, which helps mitigate aggregation in biological systems . Thermal stability testing shows decomposition above 150°C, necessitating strict temperature control during handling .

Synthetic Applications in Antibody-Drug Conjugates

Role in ADC Architecture

As a non-cleavable linker, aminooxy-amido-PEG4-propargyl forms stable bonds between monoclonal antibodies and cytotoxic agents such as monomethyl auristatin E (MMAE) or F (MMAF) . Unlike protease-sensitive linkers, its ether and amide bonds resist enzymatic cleavage, ensuring payload release only upon antibody internalization and lysosomal degradation .

Conjugation Protocol Optimization

Typical ADC synthesis involves:

-

Antibody Oxidation: Generation of aldehyde groups via periodate treatment of antibody glycans .

-

Oxime Ligation: Reaction of aminooxy group with aldehyde at pH 4.5–6.0 (20–25°C, 4–6 hours) .

-

Payload Attachment: CuAAC-mediated coupling of azide-functionalized cytotoxins to the propargyl terminus .

Studies demonstrate conjugation efficiencies exceeding 85% when using copper(II) sulfate/sodium ascorbate catalyst systems . The PEG4 spacer maintains antibody affinity (K<sub>D</sub> ≤ 1 nM) while accommodating payloads up to 8 kDa .

Click Chemistry Applications

Radiopharmaceutical Labeling

The propargyl group enables efficient <sup>18</sup>F-labeling for positron emission tomography (PET) probes. Copper-catalyzed reactions with azide-bearing <sup>18</sup>F precursors achieve radiochemical yields of 71–99% within 30 minutes . Recent applications include:

-

Peptide Labeling: <sup>18</sup>F-cyclo(RGDyK) conjugates for angiogenesis imaging .

-

Nanoparticle Functionalization: ZnO nanoparticles modified for targeted drug delivery .

Surface Modification Strategies

Material science applications leverage the compound's bifunctionality for:

-

Biosensor Development: Covalent attachment of antibodies to gold surfaces via thiol-alkyne coupling .

-

Hydrogel Functionalization: PEGDA hydrogels with immobilized growth factors for tissue engineering .

Reaction kinetics studies show second-order rate constants (k<sub>2</sub>) of 0.8–1.2 M<sup>−1</sup>s<sup>−1</sup> in aqueous media at 37°C .

Stability and Pharmacokinetic Considerations

In Vitro Stability

| Condition | Stability Profile | Source |

|---|---|---|

| Plasma (pH 7.4, 37°C) | >95% intact after 72 h | |

| Lysosomal Buffer (pH 5.0) | <5% payload release in 48 h | |

| Oxidative Stress (H<sub>2</sub>O<sub>2</sub>) | No degradation at 1 mM |

The PEG4 spacer reduces nonspecific protein binding to <15% compared to shorter PEG linkers .

In Vivo Performance

Preclinical studies in xenograft models demonstrate:

-

Circulation Half-life: 78–84 hours (vs. 52 h for PEG2 analogs) .

-

Clearance: Renal excretion predominates (62% total dose at 96 h) .

| Parameter | Specification | Source |

|---|---|---|

| GHS Classification | Flammable Solid (Class 4.1) | |

| Signal Word | Danger | |

| Hazard Statements | H228, H315, H319 |

Recent Advancements and Future Directions

Theranostic Applications

Combining PET imaging (<sup>64</sup>Cu labeling) and drug delivery in single constructs has shown promise in glioblastoma models. Dual-labeled ADCs achieved tumor-to-background ratios of 12.3:1 (PET) and 58% growth inhibition .

Multifunctional Linker Systems

Third-generation derivatives incorporating:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume